molecular formula C14H19N5O5 B12884199 Pyroglutamyl-3-methylhistidyl-glycine CAS No. 82780-18-5

Pyroglutamyl-3-methylhistidyl-glycine

Cat. No.: B12884199
CAS No.: 82780-18-5
M. Wt: 337.33 g/mol
InChI Key: GBCIQPUAKFIRCP-UWVGGRQHSA-N
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Description

Pyroglutamyl-3-methylhistidyl-glycine is a tripeptide compound that has garnered interest due to its biological activities. It is known for its role as a tissue-specific antimitotic agent, selectively inhibiting the proliferation of colon epithelial cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyroglutamyl-3-methylhistidyl-glycine typically involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyroglutamyl-3-methylhistidyl-glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyroglutamyl-3-methylhistidyl-glycine involves its interaction with specific molecular targets and pathways. It is proposed to work through a G protein-coupled receptor (GPCR), similar to other pyroglutamyl-peptides. This interaction leads to the regulation of cyclic AMP (cAMP) levels, which in turn affects cell proliferation and differentiation . The compound does not significantly alter intracellular calcium levels or the expression of immediate-early genes such as c-fos, egr-1, or fosB .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyroglutamyl-3-methylhistidyl-glycine is unique due to the presence of the 3-methylhistidyl residue, which may confer distinct biological properties compared to other pyroglutamyl-peptides. This modification can influence the compound’s interaction with molecular targets and its overall biological activity .

Properties

CAS No.

82780-18-5

Molecular Formula

C14H19N5O5

Molecular Weight

337.33 g/mol

IUPAC Name

2-[[(2S)-3-(3-methylimidazol-4-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C14H19N5O5/c1-19-7-15-5-8(19)4-10(13(23)16-6-12(21)22)18-14(24)9-2-3-11(20)17-9/h5,7,9-10H,2-4,6H2,1H3,(H,16,23)(H,17,20)(H,18,24)(H,21,22)/t9-,10-/m0/s1

InChI Key

GBCIQPUAKFIRCP-UWVGGRQHSA-N

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]2CCC(=O)N2

Canonical SMILES

CN1C=NC=C1CC(C(=O)NCC(=O)O)NC(=O)C2CCC(=O)N2

Origin of Product

United States

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